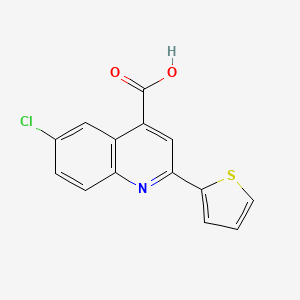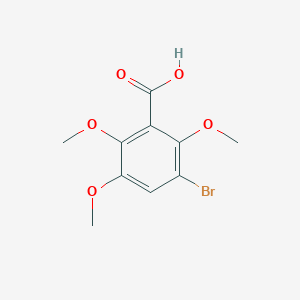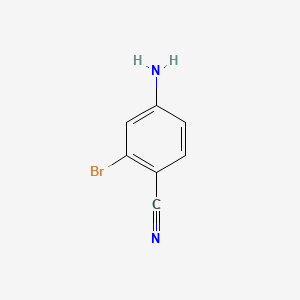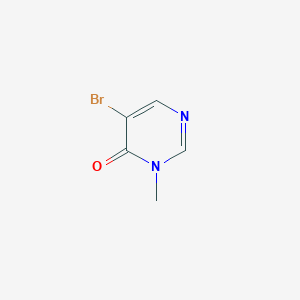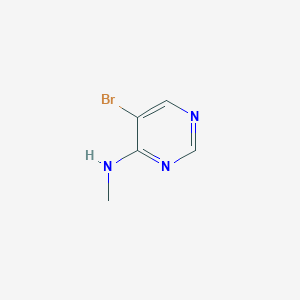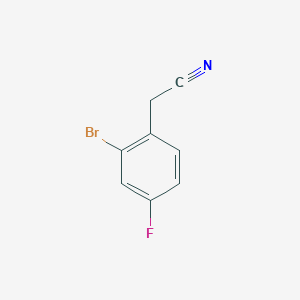
(3R,5R)-3,5-diméthylmorpholine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine derivatives often involves intricate steps to ensure the correct stereochemistry. For example, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, a compound with a related structure, was synthesized through photoinduced one-electron reductive β-activation, highlighting the importance of stereocontrolled synthesis processes in achieving desired morpholine derivatives (Pandey, Gaikwad, & Gadre, 2012).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, providing detailed insights into the compound’s stereochemistry and molecular geometry. The crystal structure of related morpholine derivatives, such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, reveals significant steric hindrance and short intra- and inter-molecular contacts, which are crucial for understanding the compound's reactivity and properties (Mugnoli, Dell'erba, Guanti, & Novi, 1980).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can be complex due to the presence of multiple functional groups and the potential for stereoselective outcomes. An example includes the synthesis of morpholin-2-one derivatives, demonstrating the versatility of these compounds in forming chemically significant scaffolds and highlighting the chemical reactivity of the morpholine ring (Kim et al., 2001).
Applications De Recherche Scientifique
Biocatalyse
Compte tenu de l'essor de la biocatalyse dans la synthèse chimique, la (3R,5R)-3,5-diméthylmorpholine pourrait servir de substrat ou de produit dans des réactions enzymatiques facilitées par des biocatalyseurs .
Synthèse énantiosélective
Le composé pourrait être impliqué dans la préparation de composés énantiomériquement purs à l'aide d'alcool déshydrogénases (ADH), qui ont suscité un intérêt accru pour leur capacité à produire des molécules chirales .
Ingénierie des protéines
En ingénierie des protéines, la this compound pourrait être utilisée comme élément constitutif pour concevoir des enzymes avec une activité ou une sélectivité améliorées .
Réduction de l'impact environnemental
L'utilisation de ce composé dans la synthèse chimique pourrait contribuer à des procédés ayant un impact environnemental moindre en raison des avantages de la biocatalyse par rapport aux méthodes chimiques traditionnelles .
BenchChem RSC Publishing Springer RSC Publishing
Propriétés
IUPAC Name |
(3R,5R)-3,5-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKHWJFKHDRFFZ-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348919 | |
| Record name | (3R,5R)-3,5-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
591779-91-8 | |
| Record name | (3R,5R)-3,5-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
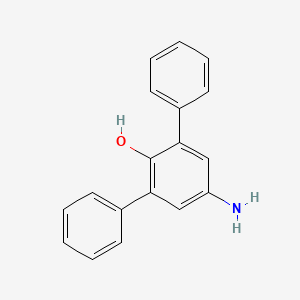
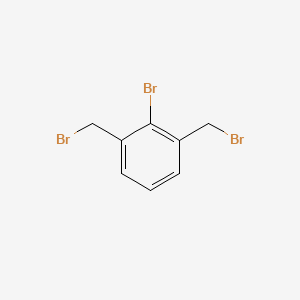

![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
